(Z)-GW 5074

Description

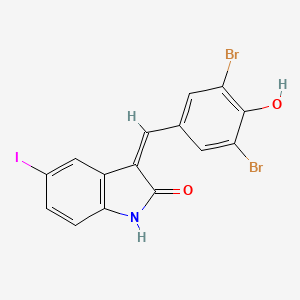

Structure

3D Structure

Propriétés

IUPAC Name |

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421368 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6, 1233748-60-1 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-5074, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-5074, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-GW 5074 Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-GW 5074 is a synthetic indolinone derivative initially identified as a potent and selective inhibitor of c-Raf kinase. However, its mechanism of action in neurons presents a fascinating paradox, exhibiting robust neuroprotective effects that are largely independent of its c-Raf inhibitory activity. This technical guide provides a comprehensive overview of the current understanding of this compound's neuronal mechanism of action, detailing its impact on intracellular signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers in neurobiology and drug development investigating neuroprotective strategies.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological event in many of these disorders is neuronal apoptosis. This compound has emerged as a significant research tool and potential therapeutic lead due to its ability to protect neurons from a variety of apoptotic stimuli. While it was first characterized by its in vitro inhibition of c-Raf, its neuroprotective properties in cellular and animal models of neurodegeneration are mediated through a distinct and more complex mechanism. This guide will dissect the signaling cascades modulated by this compound in neurons, moving beyond its initial classification as a simple kinase inhibitor.

Core Mechanism of Action in Neurons

In vitro, this compound is a potent inhibitor of c-Raf with an IC50 of 9 nM.[1][2][3] However, in neuronal cultures, treatment with this compound leads to the paradoxical activation of both c-Raf and B-Raf.[1][2][4] The neuroprotective effects of this compound are independent of the canonical MEK/ERK and Akt signaling pathways.[4][5] Instead, the survival signaling elicited by this compound is dependent on the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[4][5]

A pivotal pathway in this compound-mediated neuroprotection involves the activation of B-Raf, which subsequently leads to the downregulation of the pro-apoptotic activating transcription factor-3 (ATF-3).[6][7] Overexpression of a kinase-dead form of B-Raf abrogates the neuroprotective effects of GW5074, while overexpression of active B-Raf is itself neuroprotective.[6][7] Furthermore, siRNA-mediated knockdown of ATF-3 protects neurons from apoptosis, whereas overexpression of ATF-3 blocks the neuroprotective action of GW5074.[6][7]

This compound has also been shown to interact with mutant huntingtin protein (mHTT) and LC3, though it does not affect autophagy.[8] This interaction suggests a potential role in neurodegenerative diseases characterized by protein aggregation, such as Huntington's disease.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound in neurons.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Reference |

| c-Raf | 9 | [1][2][3] |

| JNK1/2/3 | No effect | [1] |

| MEK1 | No effect | [1] |

| MKK6/7 | No effect | [1] |

| CDK1/2 | No effect | [1] |

| c-Src | No effect | [1] |

| p38 MAP | No effect | [1] |

| VEGFR2 | No effect | [1] |

| c-Fms | No effect | [1] |

Table 2: Neuroprotective Effects of this compound in Neuronal Models

| Neuronal Model | Neurotoxic Insult | Effective Concentration | Endpoint | Reference |

| Cerebellar Granule Neurons | Low Potassium (LK)-induced apoptosis | 1 µM (maximal protection) | Cell Viability | [4][9] |

| Cerebellar Granule Neurons | MPP+ | Not specified | Neuroprotection | [4][9] |

| Cerebellar Granule Neurons | Methylmercury | Not specified | Neuroprotection | [4][9] |

| Cortical Neurons | Glutathione depletion-induced oxidative stress | Not specified | Neuroprotection | [4][9] |

| Animal Model of Huntington's Disease | 3-Nitropropionic acid (3-NP) | 5 mg/kg | Prevention of neurodegeneration, improved behavioral outcome | [4][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Primary Cerebellar Granule Neuron (CGN) Culture

This protocol is adapted from methods used to establish primary neuronal cultures for studying apoptosis.[1][4][6]

Materials:

-

P6-P8 Sprague-Dawley rat pups

-

Dissection medium: HBSS, 20 mM HEPES, 1% penicillin/streptomycin

-

Digestion medium: Dissection medium with 0.25% trypsin

-

Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 1% penicillin/streptomycin

-

Poly-L-lysine coated culture plates

Procedure:

-

Euthanize P6-P8 rat pups in accordance with institutional animal care and use committee guidelines.

-

Dissect cerebella in ice-cold dissection medium.

-

Mince the tissue and incubate in digestion medium at 37°C for 15 minutes.

-

Stop digestion by adding an equal volume of plating medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in plating medium and count the cells.

-

Plate the cells on poly-L-lysine coated plates at a density of 2 x 10^5 cells/cm².

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, add cytosine arabinoside (AraC) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.

Low Potassium (LK)-Induced Apoptosis Assay

This assay is a common model to induce apoptosis in mature CGNs.[2][4][9]

Materials:

-

Mature CGN cultures (7-8 days in vitro)

-

High potassium (HK) medium: Plating medium with 25 mM KCl

-

Low potassium (LK) medium: Serum-free BME with 5 mM KCl, 2 mM L-glutamine, and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

Cell viability assay reagents (e.g., MTT, Calcein-AM)

Procedure:

-

After 7-8 days in vitro, wash the CGN cultures twice with serum-free BME.

-

Replace the HK medium with LK medium. For control wells, replace with fresh HK medium.

-

For treatment groups, add this compound to the LK medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the cultures for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Assess cell viability using a standard method such as the MTT assay or by staining with Calcein-AM and Propidium Iodide for live/dead cell imaging.

Western Blot Analysis for B-Raf Activation

This protocol outlines the general steps for detecting changes in protein expression and phosphorylation, such as B-Raf activation.

Materials:

-

CGN cultures treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-B-Raf, anti-phospho-B-Raf)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated CGN cultures in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

siRNA-Mediated Knockdown of ATF-3

This protocol describes the general procedure for using small interfering RNA (siRNA) to downregulate the expression of a target protein.[6][7]

Materials:

-

CGN cultures

-

siRNA targeting ATF-3 and a non-targeting control siRNA

-

Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

Procedure:

-

Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in Opti-MEM, then combining and incubating for the manufacturer-recommended time.

-

Add the siRNA-lipid complexes to the CGN cultures.

-

Incubate for 48-72 hours to allow for knockdown of the target protein.

-

Proceed with the experimental treatment (e.g., LK-induced apoptosis with or without GW5074).

-

Assess the knockdown efficiency by Western blot or qRT-PCR for ATF-3.

-

Measure the experimental endpoint (e.g., cell viability).

Conclusion

The mechanism of action of this compound in neurons is multifaceted and extends beyond its in vitro activity as a c-Raf inhibitor. Its ability to paradoxically activate Raf kinases in neurons and promote survival through Ras- and NF-κB-dependent pathways, particularly via the B-Raf/ATF-3 axis, highlights a complex signaling network that can be leveraged for neuroprotection. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related compounds for the treatment of neurodegenerative diseases. Future investigations should aim to further elucidate the precise molecular interactions of this compound that lead to Raf activation in neurons and to fully map the downstream effectors of this neuroprotective signaling cascade.

References

- 1. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in cerebellar granule neurons by low potassium: inhibition of death by insulin-like growth factor I and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and Genetic Analyses of Apoptosis in Potassium/Serum-Deprived Rat Cerebellar Granule Cells | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Serie: Isolierung und Kultivierung von primären zerebellären Körnerneuronen der Maus - Experiment [jove.com]

- 6. Cell Culture of Primary Cerebellar Granule Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-GW 5074 c-Raf Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the (Z)-GW 5074 compound and its inhibitory action on the c-Raf signaling pathway. The document details the mechanism of action, associated signaling cascades, quantitative inhibitory data, and relevant experimental protocols.

Introduction to this compound and c-Raf

This compound is a potent and selective small molecule inhibitor of c-Raf (also known as Raf-1), a serine/threonine-specific protein kinase that is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, including c-Raf, attractive targets for therapeutic intervention.

This compound exhibits high selectivity for c-Raf, with an in vitro IC50 value of 9 nM.[1][2][4][5] It displays significantly lower activity against a panel of other kinases, highlighting its specificity.[1][2][4]

Mechanism of Action and the Paradoxical Activation Phenomenon

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Raf kinase domain and preventing the phosphorylation of its downstream substrate, MEK.[6] However, a crucial aspect of many Raf inhibitors, including potentially this compound in certain contexts, is the phenomenon of "paradoxical activation."[7][8][9][10]

In wild-type BRAF cells, some RAF inhibitors can induce a conformational change in the RAF protein that promotes its dimerization (both homo- and heterodimerization with other Raf isoforms like B-Raf) and subsequent transactivation of the unbound protomer.[6] This can lead to an unexpected increase in downstream ERK signaling.[7][8] Studies have shown that treatment of neuronal cultures with GW5074 can lead to an accumulation of activating modifications on both c-Raf and B-Raf.[2] This paradoxical effect is often dependent on the cellular context, particularly the activation status of upstream components like Ras.[6]

The c-Raf Signaling Pathway

The canonical c-Raf signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the activation of the small GTPase Ras, which then recruits c-Raf to the cell membrane for its activation. Activated c-Raf proceeds to phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell growth, proliferation, and survival.

Quantitative Data

The inhibitory activity of this compound against c-Raf and its selectivity over other kinases are summarized in the table below.

| Kinase Target | IC50 (nM) | Selectivity vs. c-Raf | Reference |

| c-Raf | 9 | - | [1][2][3][4][5] |

| CDK1 | >100-fold less potent | ≥ 100-fold | [4] |

| CDK2 | >100-fold less potent | ≥ 100-fold | [4] |

| c-Src | >100-fold less potent | ≥ 100-fold | [4] |

| ERK2 | >100-fold less potent | ≥ 100-fold | [4] |

| MEK1 | No effect | - | [1][2] |

| p38 MAP Kinase | No effect | - | [1][2] |

| Tie2 | >100-fold less potent | ≥ 100-fold | [4] |

| VEGFR2 | >100-fold less potent | ≥ 100-fold | [1][2][4] |

| c-Fms | >100-fold less potent | ≥ 100-fold | [1][2][4] |

Experimental Protocols

In Vitro c-Raf Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against c-Raf kinase.

Materials:

-

Recombinant human c-Raf enzyme

-

Myelin Basic Protein (MBP) as a substrate[2]

-

[γ-³³P]ATP

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[2]

-

This compound (dissolved in DMSO)

-

P30 filtermats

-

50 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant c-Raf enzyme, MBP substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.

-

Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell-Based Western Blot for MEK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of MEK in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active Ras pathway)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1/2 and anti-total-MEK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-MEK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an anti-total-MEK1/2 antibody.

Conclusion

This compound is a potent and selective inhibitor of c-Raf kinase. Its mechanism of action involves direct inhibition of the kinase activity, leading to a blockade of the downstream MAPK signaling pathway. However, the potential for paradoxical activation in certain cellular contexts necessitates careful consideration in its application and in the interpretation of experimental results. The provided data and protocols serve as a valuable resource for researchers investigating the c-Raf signaling pathway and the therapeutic potential of its inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. GW-5074|220904-83-6|COA [dcchemicals.com]

- 5. apexbt.com [apexbt.com]

- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-GW 5074: A Technical Guide to its Role in MAPK/ERK Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Z)-GW 5074 is a synthetic indolinone widely recognized as a potent and selective inhibitor of c-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) signaling pathway. While its in vitro activity is well-characterized, its effects within cellular systems, particularly in neuronal cells, reveal a more complex mechanism of action that includes paradoxical pathway activation and engagement of signaling cascades independent of MEK/ERK. This technical guide provides an in-depth analysis of GW 5074's function, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its multifaceted role in cellular signaling.

Introduction to the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cornerstone of cellular signal transduction, converting extracellular stimuli into intracellular responses that govern fundamental processes like proliferation, differentiation, survival, and apoptosis.[1] The cascade is typically initiated by the activation of Ras GTPases, which then recruit and activate Raf serine/threonine kinases (A-Raf, B-Raf, c-Raf).[2] Activated Raf kinases phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that, in turn, phosphorylate and activate ERK1 and ERK2 (p44/42 MAPK).[2][3] Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression. Dysregulation of this pathway is a common driver in many cancers, making its components, especially Raf kinases, key therapeutic targets.[1][4]

This compound: Mechanism of Action and Selectivity

This compound (5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone) is a potent, selective, and cell-permeable inhibitor of c-Raf (also known as Raf-1).[5] Its primary mechanism of action is the direct inhibition of the c-Raf kinase.

Quantitative Inhibitory Activity

The inhibitory potency of GW 5074 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against c-Raf in cell-free kinase assays.[6][7][8] The compound exhibits high selectivity for Raf kinases, with minimal to no effect on a broad panel of other kinases, including key components of related signaling pathways.[5][8][9]

| Target Kinase | IC50 Value | Selectivity vs. Other Kinases | Reference |

| c-Raf (Raf-1) | 9 nM | ≥ 100-fold selective over kinases listed below | [5][6][10][11] |

| JNK1/2/3 | No effect noted | - | [7][8] |

| MEK1 | No effect noted | - | [7][8] |

| MKK6/7 | No effect noted | - | [7][8] |

| CDK1/2 | No effect noted | - | [7][8] |

| c-Src | No effect noted | - | [7][8] |

| p38 MAP Kinase | No effect noted | - | [7][8] |

| VEGFR2 | No effect noted | - | [7][8] |

| c-Fms | No effect noted | - | [7][8] |

| Haspin | 25.8 nM | - | [10] |

The Paradox of GW 5074: Inhibition vs. Activation

A critical aspect of GW 5074's pharmacology is the discrepancy between its in vitro inhibitory effects and its observed actions in certain cellular contexts. While it potently inhibits purified c-Raf, treatment of some cell types, particularly neurons, can lead to a paradoxical activation of the Raf-MEK-ERK pathway.[12][13] This phenomenon is believed to result from the inhibitor promoting Raf dimerization (c-Raf/c-Raf or c-Raf/B-Raf), which can lead to the transactivation of one Raf molecule by its partner, overriding the inhibitory effect.[4] In some neuronal systems, treatment with GW 5074 leads to an increase in the activity of both c-Raf and B-Raf.[12] This context-dependent activity is crucial for the interpretation of experimental results.

Furthermore, GW 5074 has demonstrated significant neuroprotective effects that are, paradoxically, independent of the MEK-ERK and Akt signaling pathways.[7][10][12] These protective mechanisms appear to involve the activation of Ras and the transcription factor NF-κB.[12]

Visualizing the Role of GW 5074 in MAPK/ERK Signaling

The following diagrams illustrate the canonical MAPK/ERK pathway and the complex interactions of GW 5074.

Caption: Canonical MAPK/ERK signaling cascade and the inhibitory point of this compound.

Experimental Protocols for Studying GW 5074 Effects

Investigating the impact of GW 5074 on the MAPK/ERK pathway typically involves in vitro kinase assays to confirm direct inhibition and cell-based assays like Western blotting to measure the phosphorylation status of pathway components.

In Vitro c-Raf Kinase Assay

This protocol is designed to measure the direct inhibitory effect of GW 5074 on purified c-Raf kinase activity.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group ([γ-33P]ATP) from ATP to a kinase-specific substrate (e.g., Myelin Basic Protein, MBP) by c-Raf. A decrease in substrate phosphorylation in the presence of GW 5074 indicates inhibition.[6]

Materials:

-

Purified, active c-Raf enzyme (5-10 mU/reaction)[6]

-

Myelin Basic Protein (MBP) substrate (e.g., 0.66 mg/mL)[6]

-

This compound stock solution (in DMSO)

-

Kinase Assay Buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate[6]

-

[γ-33P]ATP

-

P30 phosphocellulose filters

-

Wash Buffer: 50 mM phosphoric acid[6]

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing purified c-Raf enzyme and MBP substrate in Kinase Assay Buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at room temperature for 40 minutes.[6]

-

Stop the reaction by spotting an aliquot of the mixture onto P30 filters.[6]

-

Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-33P]ATP.[6]

-

Measure the 33P incorporation into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.

Caption: Workflow for an in vitro radiometric kinase assay to assess c-Raf inhibition.

Western Blot Analysis of ERK Phosphorylation

This protocol assesses the phosphorylation status of ERK1/2 in whole-cell lysates, providing a measure of the upstream activity of the Raf-MEK pathway in a cellular context.

Principle: Following cell treatment with GW 5074, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates pathway activation.[14][15]

Materials:

-

Cultured cells of interest

-

This compound

-

Optional: Stimulant to activate the pathway (e.g., EGF)[14]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors[14]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2[14]

-

HRP-conjugated secondary antibody[14]

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to desired confluency. Treat with various concentrations of GW 5074 for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO). If required, add a stimulant like EGF for the final 15 minutes of incubation.[14]

-

Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[14]

-

Harvesting: Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[14]

-

Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Heat at 95°C for 5 minutes.[15]

-

SDS-PAGE: Load 20-50 µg of protein per lane and run the gel to separate proteins by size.[15]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[15]

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[14]

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

-

Analysis: Use densitometry to quantify band intensity. Calculate the ratio of p-ERK to total ERK for each condition.

Caption: Standard experimental workflow for Western blot analysis of ERK phosphorylation.

Cell Viability Assay (e.g., MTS Assay)

Principle: To assess the cytotoxic or cytostatic effects of GW 5074, a metabolic assay like the MTS assay can be used. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring absorbance.[16][17]

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of GW 5074 concentrations for a desired period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).[16]

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a valuable chemical probe for studying the MAPK/ERK pathway. While it is a potent and selective inhibitor of c-Raf in vitro, its cellular effects can be complex, ranging from pathway inhibition to paradoxical activation. Furthermore, it can elicit significant biological responses, such as neuroprotection, through mechanisms that are independent of the canonical MEK/ERK axis.[12] Researchers using GW 5074 must consider this context-dependent activity and employ multiple experimental approaches, such as those detailed in this guide, to accurately interpret its role in their specific biological system. The dual nature of this compound underscores the intricate feedback loops and compensatory mechanisms that regulate cellular signaling pathways.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell viability assays | Abcam [abcam.com]

The Biological Activity of (Z)-GW5074: A Technical Guide

(Z)-GW5074 is a potent and selective inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, making its components attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activity of (Z)-GW5074, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action and Target Profile

(Z)-GW5074 exerts its primary biological effect through the direct inhibition of c-Raf kinase activity. In cell-free assays, it demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] Extensive kinase profiling has revealed a high degree of selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2, with a selectivity of over 100-fold.[2]

However, the in-cell activity of (Z)-GW5074 is more complex than simple c-Raf inhibition. A paradoxical activation of the downstream MEK-ERK pathway has been observed in some cellular contexts, particularly in neuronal cells.[3][4] This phenomenon is attributed to the ability of (Z)-GW5074 to induce the dimerization of Raf proteins, leading to the transactivation of B-Raf, which is less potently inhibited by the compound.[5] This paradoxical activation is a key consideration in understanding the compound's diverse biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of (Z)-GW5074.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| c-Raf | Cell-free kinase assay | 9 | [1][2] |

| Cell Line | Treatment | IC50 of Sorafenib (µM) | Fold Reduction | Reference(s) |

| HCT116 (Colorectal Cancer) | Sorafenib alone | 17 | - | [6][7][8] |

| HCT116 (Colorectal Cancer) | Sorafenib + GW5074 | 0.14 | 121 | [6][7][8] |

| LoVo (Colorectal Cancer) | Sorafenib alone | 31 | - | [6][7][8] |

| LoVo (Colorectal Cancer) | Sorafenib + GW5074 | 0.01 | 3100 | [6][7][8] |

Signaling Pathways and Mechanisms

The biological activity of (Z)-GW5074 is mediated through its modulation of several key signaling pathways.

Canonical and Paradoxical Raf Signaling

In its canonical role, (Z)-GW5074 inhibits the c-Raf/MEK/ERK pathway, which is often hyperactivated in cancer. However, as mentioned, it can also lead to the paradoxical activation of B-Raf.

Neuroprotective Signaling via ATF-3 Downregulation

In neuronal cells, the neuroprotective effects of (Z)-GW5074 are linked to the activation of B-Raf, which in turn leads to the downregulation of Activating Transcription Factor 3 (ATF-3), a pro-apoptotic factor.[9][10][11] This pathway appears to be independent of MEK/ERK signaling.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro c-Raf Kinase Assay

This protocol is for determining the in vitro inhibitory activity of (Z)-GW5074 against c-Raf kinase.

Materials:

-

Purified recombinant c-Raf enzyme

-

MEK1 (kinase-dead) as substrate

-

Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

-

[γ-³²P]ATP

-

(Z)-GW5074

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, purified c-Raf enzyme, and MEK1 substrate.

-

Add varying concentrations of (Z)-GW5074 or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of (Z)-GW5074 and determine the IC50 value.[12]

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with (Z)-GW5074.

Materials:

-

Cells of interest

-

(Z)-GW5074

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (Z)-GW5074 or vehicle for the desired time period.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of (Z)-GW5074 on the cell cycle distribution.

Materials:

-

Cells of interest

-

(Z)-GW5074

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with (Z)-GW5074 as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blotting for Raf Signaling Pathway Components

This protocol is for detecting changes in the phosphorylation status of key proteins in the Raf signaling pathway following treatment with (Z)-GW5074.

Materials:

-

Cells of interest

-

(Z)-GW5074

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-ERK, anti-ERK, anti-ATF-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with (Z)-GW5074 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15]

Workflow for Investigating Synergistic Effects with Sorafenib

The combination of (Z)-GW5074 and sorafenib has shown synergistic cytotoxic effects in colorectal cancer cells.[6][7][8] The following workflow outlines the experimental steps to investigate this synergy.

Clinical Development

A phase I clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of (Z)-GW5074 in combination with sorafenib in patients with advanced refractory solid tumors.[16][17][18] The study employed a 3+3 dose-escalation design with cohorts receiving different daily dosages of GW5074 alongside a standard dose of sorafenib.[16][17] While the combination demonstrated a favorable safety profile and some anti-tumor activity, the study also highlighted the poor absorption and bioavailability of GW5074, suggesting that formulation improvements are necessary for future clinical development.[16][17][18]

Conclusion

(Z)-GW5074 is a well-characterized c-Raf inhibitor with a complex biological profile that includes both direct enzymatic inhibition and paradoxical pathway activation. Its activities extend beyond oncology, with significant neuroprotective properties demonstrated in preclinical models. The synergistic effects observed with other targeted therapies like sorafenib underscore its potential in combination regimens. Further research, particularly focusing on improving its pharmacokinetic properties, will be crucial for translating the promising preclinical findings into clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]

- 8. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. selleckchem.com [selleckchem.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RETRACTED ARTICLE: Blocking C-Raf alleviated high-dose small-volume radiation-induced epithelial mesenchymal transition in mice lung - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-GW 5074 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of (Z)-GW 5074

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the 3-substituted indolin-2-one class of compounds, has emerged as a significant pharmacological tool, primarily recognized for its potent and selective inhibition of the c-Raf kinase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the seminal findings that established its mechanism of action, including its paradoxical effects in different cellular contexts, and its potential therapeutic applications, particularly in neuroprotection. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the critical signaling pathways it modulates.

Discovery and Pharmacological Profile

This compound, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, was identified through a focused effort to develop inhibitors of the c-Raf-1 kinase, a key component of the Ras/Raf/MEK/ERK signaling cascade that is frequently dysregulated in cancer.[1][2] The oxindole scaffold was a key feature of the synthesized library of compounds.[1]

Initial in vitro kinase assays revealed this compound to be a potent and highly selective inhibitor of c-Raf with an IC50 value of 9 nM.[3][4] It demonstrated significant selectivity, with no inhibitory activity against a panel of other kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, and VEGFR2 at concentrations up to 1 µM.[3][4]

Interestingly, while it inhibits c-Raf in vitro, in neuronal cell cultures, treatment with GW 5074 leads to an accumulation of activating modifications on c-Raf and B-Raf.[3][4] This paradoxical activation of the Raf-MEK-ERK pathway is a crucial aspect of its neuroprotective effects. The neuroprotection afforded by GW 5074 is independent of MEK-ERK and Akt signaling but involves the Ras and NF-κB pathways.[5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/System | Reference(s) |

| IC50 | 9 nM | c-Raf kinase (cell-free assay) | [3][4] |

| Selectivity | >100-fold | No significant inhibition of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms at 1 µM. | [3][4] |

| In Vivo Efficacy | 5 mg/kg | Complete prevention of 3-NP-induced striatal lesions in a mouse model of Huntington's disease. | [3] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on the Knoevenagel condensation of 5-iodooxindole with 3,5-dibromo-4-hydroxybenzaldehyde. The following is a representative protocol derived from the general methods described for this class of compounds.

Step 1: Synthesis of 5-Iodooxindole

Step 2: Knoevenagel Condensation

-

A mixture of 5-iodooxindole (1 equivalent) and 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is prepared in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone. The geometry of the exocyclic double bond is predominantly the Z-isomer due to thermodynamic stability.

In Vitro c-Raf Kinase Assay

This protocol is based on a radiometric filter binding assay.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, and [γ-³³P]ATP.

-

Enzyme: Purified recombinant c-Raf kinase (5–10 mU per reaction).

-

Substrate: Myelin Basic Protein (MBP) at a concentration of 0.66 mg/mL.

-

Inhibitor: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the reaction buffer.

-

Procedure: a. The kinase, substrate, and inhibitor are incubated together in the reaction buffer. b. The reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at room temperature. d. An aliquot of the reaction mixture is spotted onto P30 phosphocellulose filters. e. The filters are washed extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP. f. The amount of ³³P incorporated into the MBP substrate is quantified by scintillation counting. g. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay in Cerebellar Granule Neurons

This assay assesses the ability of this compound to prevent apoptosis induced by low potassium.

-

Cell Culture: Cerebellar granule neurons are isolated from postnatal day 7-8 rat pups and cultured in a high potassium (25 mM KCl) medium.

-

Induction of Apoptosis: To induce apoptosis, the high potassium medium is replaced with a low potassium (5 mM KCl) medium.

-

Treatment: this compound, dissolved in DMSO, is added to the low potassium medium at various concentrations. A vehicle control (DMSO) is also included.

-

Assessment of Cell Viability: After 24-48 hours of incubation, cell viability is assessed using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Nuclear Staining: Using dyes like Hoechst 33342 or propidium iodide to visualize apoptotic nuclei (condensed and fragmented).

-

-

Data Analysis: Cell viability in the presence of this compound is expressed as a percentage of the viability in the high potassium control.

NF-κB Activation Assay

This protocol describes a reporter gene assay to measure NF-κB activation.

-

Cell Line: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.

-

Treatment: Cells are treated with this compound at various concentrations in the presence or absence of an NF-κB stimulus (e.g., TNF-α).

-

Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression (typically 6-24 hours).

-

Luciferase Assay: a. The cell culture medium is removed, and the cells are lysed. b. A luciferase substrate is added to the cell lysate. c. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The change in luciferase activity in response to treatment with this compound is calculated relative to the control-treated cells.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: Canonical Raf-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Figure 2: Paradoxical activation of Raf kinases by this compound in neurons leading to neuroprotection.

Figure 3: Involvement of this compound in Ras, NF-κB, and ATF-3 signaling pathways in neuroprotection.

Conclusion

This compound is a valuable chemical probe for studying the complex biology of Raf kinases and their downstream signaling pathways. Its discovery has not only provided a potent tool for cancer research but has also unveiled unexpected neuroprotective activities mediated through a paradoxical mechanism. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel kinase inhibitors. The unique profile of this molecule underscores the importance of characterizing inhibitor activity in multiple cellular contexts to fully understand their biological effects and therapeutic opportunities.

References

- 1. The discovery of potent cRaf1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of (Z)-GW5074

(Z)-GW5074 is a synthetic, cell-permeable compound identified as a potent and selective inhibitor of c-Raf kinase. [1] Initially developed as a tool to probe the Ras-Raf-MEK-ERK signaling pathway, its pharmacological profile has revealed a complex mechanism of action that includes paradoxical kinase activation and neuroprotective effects independent of the canonical MAPK cascade. This guide provides a detailed overview of its pharmacology, supported by quantitative data, experimental methodologies, and pathway diagrams for researchers and drug development professionals.

Core Mechanism of Action

(Z)-GW5074 is a benzylidene oxindole derivative that functions primarily as an ATP-competitive inhibitor of c-Raf (also known as Raf-1).[2] In vitro studies have established its high potency and selectivity.

However, the action of GW5074 can be context-dependent. While it inhibits c-Raf kinase activity in vitro, in certain cell types, such as neurons, it can paradoxically lead to the activation of both c-Raf and B-Raf.[3][4][5] This activation is thought to occur through conformational changes in the kinase domain. The neuroprotective effects observed with GW5074 are particularly noteworthy as they diverge from the expected outcome of Raf inhibition and operate through non-canonical signaling pathways.[4][6]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the activity of (Z)-GW5074.

| Parameter | Value | Target/System | Assay Type | Reference(s) |

| IC50 | 9 nM | c-Raf Kinase | In Vitro Kinase Assay | [3][7][8][9] |

| Selectivity | >100-fold | Over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms | In Vitro Kinase Assays | [1][7][8] |

| Cellular Activity | ~5 µM | 80% inhibition of MAPK activation | Cell Culture | [2] |

Signaling Pathways Modulated by (Z)-GW5074

The dual nature of GW5074—as both an inhibitor and a paradoxical activator—means it can influence cellular signaling in distinct ways depending on the biological context.

Inhibition of the Canonical Ras-Raf-MEK-ERK Pathway

In many cellular systems, GW5074 functions as a straightforward inhibitor of the MAPK cascade by blocking c-Raf activity.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Neuroprotective Signaling via a MEK/ERK-Independent Mechanism

In cerebellar granule neurons, GW5074 provides potent neuroprotection against apoptosis by activating a signaling pathway that is independent of MEK and ERK.[4][5] This protective effect is mediated through the activation of B-Raf and involves the inhibition of the pro-apoptotic transcription factor ATF-3.[6] The pathway also requires functional Ras and the transcription factor NF-κB.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (Z)-GW5074's pharmacological effects.

In Vitro c-Raf Kinase Assay

This protocol is adapted from methods used to determine the IC50 of GW5074.[7]

-

Objective: To measure the inhibitory effect of (Z)-GW5074 on the kinase activity of purified c-Raf.

-

Reagents & Materials:

-

Purified, active c-Raf enzyme (5–10 mU/reaction).

-

Myelin Basic Protein (MBP) as a substrate (0.66 mg/mL).

-

(Z)-GW5074 stock solution in DMSO.

-

Kinase Buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate.

-

[γ-33P]ATP.

-

P30 phosphocellulose filter paper.

-

50 mM phosphoric acid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of (Z)-GW5074 in the kinase buffer.

-

In a reaction tube, combine 5–10 mU of purified c-Raf enzyme with the desired concentration of (Z)-GW5074.

-

Add the substrate (MBP) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction for 40 minutes at room temperature.

-

Stop the reaction by spotting an aliquot of the mixture onto a P30 filter paper.

-

Wash the filters extensively in 50 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

-

-

Quantification:

-

Dry the filter papers.

-

Measure the amount of 33P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each GW5074 concentration relative to a DMSO vehicle control and determine the IC50 value.

-

Neuronal Viability Assay

This protocol describes a general method to assess the neuroprotective effects of (Z)-GW5074.[7]

-

Objective: To evaluate the ability of (Z)-GW5074 to protect cultured neurons from toxin-induced or stress-induced cell death.

-

Cell Culture:

-

Primary cortical or cerebellar granule neurons are typically used.

-

-

Reagents & Materials:

-

(Z)-GW5074 stock solution in DMSO.

-

Neurotoxic agent (e.g., MPP+, methylmercury, or low-potassium medium to induce apoptosis).[4]

-

Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or MTS/MTT reagent).

-

Plate reader or fluorescence microscope.

-

-

Procedure:

-

Plate neurons in multi-well plates and allow them to adhere and mature.

-

Pre-treat the cells with various concentrations of (Z)-GW5074 for a specified period (e.g., 1-2 hours).

-

Introduce the neurotoxic stimulus to the appropriate wells. A control group should receive only the vehicle.

-

Incubate for a period relevant to the chosen neurotoxin (e.g., 24 hours).[7]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

-

Quantification:

-

Measure the signal (fluorescence or absorbance) using a plate reader or by cell counting via microscopy.

-

Calculate cell viability as a percentage relative to the untreated, non-toxin-exposed control group.

-

Conclusion

(Z)-GW5074 is a valuable pharmacological tool with a complex and context-dependent mechanism of action. While it is a potent and selective inhibitor of c-Raf in vitro, its ability to paradoxically activate Raf kinases in neurons and confer neuroprotection through a MEK/ERK-independent pathway highlights a nuanced signaling role.[3][4] Its demonstrated efficacy in preclinical models of Huntington's disease and its ability to synergize with other kinase inhibitors in cancer cell lines suggest potential therapeutic applications.[4][10][11] A thorough understanding of its distinct signaling effects is critical for its application in both basic research and future drug development.

References

- 1. rndsystems.com [rndsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-GW 5074: A Technical Guide to its Selectivity for c-Raf Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of (Z)-GW 5074, a potent inhibitor of c-Raf kinase. This document details the quantitative data available, experimental methodologies for assessing kinase inhibition, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for c-Raf (also known as Raf-1), a key serine/threonine-protein kinase in the MAPK/ERK signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer. Understanding the precise selectivity of kinase inhibitors like this compound is paramount for their development as therapeutic agents and as tool compounds for basic research, as off-target effects can lead to unforeseen biological consequences and toxicity.[3] This guide aims to provide a detailed technical resource for professionals investigating the utility and mechanism of action of this compound.

Quantitative Selectivity Profile

This compound exhibits high potency for c-Raf with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2][3] Its selectivity has been assessed against a panel of other kinases, where it has been shown to be highly selective.

Table 1: In Vitro Inhibitory Activity of this compound against c-Raf and Other Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |

| c-Raf | 9 | 1 |

| CDK1 | > 900 | > 100 |

| CDK2 | > 900 | > 100 |

| c-Src | > 900 | > 100 |

| ERK2 | > 900 | > 100 |

| MEK1 | > 900 | > 100 |

| p38 MAP Kinase | > 900 | > 100 |

| Tie2 | > 900 | > 100 |

| VEGFR2 | > 900 | > 100 |

| c-Fms | > 900 | > 100 |

Note: The IC50 values for off-target kinases are reported as greater than 100-fold the IC50 for c-Raf, as specific quantitative values are not consistently available in the reviewed literature. This indicates an IC50 of >900 nM.[3][4]

Signaling Pathway Context

This compound targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase Ras. Ras, in turn, recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf), which then phosphorylate and activate MEK1/2. Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, which can then translocate to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression and cellular responses.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for its characterization. Below are detailed methodologies for key experiments.

In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor for c-Raf kinase using a radiolabeled ATP substrate.

Materials:

-

Active recombinant c-Raf enzyme

-

MEK1 (unactivated) as a substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

[γ-33P]ATP or [γ-32P]ATP

-

Non-radiolabeled ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper or membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, the desired concentration of MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP to achieve the desired specific activity.

-

Serial Dilution of Inhibitor: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

Initiate Kinase Reaction:

-

Add a defined amount of the diluted this compound or control to the wells of a 96-well plate.

-

Add the active c-Raf enzyme to each well.

-

Initiate the reaction by adding the kinase reaction mix containing the substrate and ATP.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

-

Quantification: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Kinase Selectivity Profiling Workflow

To assess the selectivity of an inhibitor across a broad range of kinases, a standardized workflow is employed.

Logical Relationships in Selectivity Determination

The assessment of an inhibitor's selectivity is a logical process that moves from initial screening to detailed quantitative analysis.

References

- 1. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. pnas.org [pnas.org]

- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Enigma of GW5074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW5074, a potent and selective c-Raf kinase inhibitor, has emerged as a significant subject of interest within the neuroscience community due to its paradoxical neuroprotective properties. While initially identified as an inhibitor of c-Raf in non-neuronal contexts, its application to neuronal systems has revealed a complex and multifaceted mechanism of action that deviates from canonical signaling pathways. This technical guide provides an in-depth exploration of the neuroprotective effects of GW5074, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapeutics.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the inappropriate activation of apoptotic pathways, leading to neuronal cell death. Consequently, the identification of small molecules capable of inhibiting neuronal apoptosis is a primary objective in the development of effective therapeutic interventions. GW5074 {5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone} has been identified as one such molecule, demonstrating robust neuroprotective effects in a variety of in vitro and in vivo models of neurodegeneration.[1][2][3] This guide delves into the core scientific findings that underpin our current understanding of GW5074's neuroprotective capabilities.

Mechanism of Action: A Paradoxical Activation

The neuroprotective mechanism of GW5074 is notably distinct from its activity as a c-Raf inhibitor in other cell types. In neuronal cells, GW5074 induces a paradoxical activation of both c-Raf and B-Raf.[1][4][5] This activation, however, does not mediate its neuroprotective effects through the conventional downstream Raf-MEK-ERK signaling cascade.[1][2][6] Pharmacological inhibition of MEK, a key component of this pathway, fails to abolish the neuroprotective effects of GW5074.[1][6] Similarly, the pro-survival Akt pathway is not centrally involved in GW5074-mediated neuroprotection.[1][2]

Instead, the neuroprotective signaling of GW5074 converges on the inhibition of the pro-apoptotic activating transcription factor-3 (ATF-3).[6][7][8] The activation of B-Raf by GW5074 leads to the suppression of ATF-3 expression, a critical step in preventing neuronal apoptosis.[6][7] Furthermore, the neuroprotective action of GW5074 is dependent on the upstream activity of Ras and involves the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of GW5074.

| Parameter | Value | Context | Reference |

| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [9][10] |

| Neuroprotective Concentration | < 1 µM | In vitro neuronal cultures | [10] |

| In vivo Dosage | 5 mg/kg | Mouse model of Huntington's disease | [9][11] |

Table 1: Potency and Efficacy of GW5074

| Neuroprotective Model | Effect of GW5074 | Reference |

| Low potassium-induced apoptosis in cerebellar granule neurons | Blocks cell death | [1][2][12] |

| MPP+ neurotoxicity in cerebellar granule neurons | Protective | [1][4] |

| Methylmercury neurotoxicity in cerebellar granule neurons | Protective | [1][4] |

| Glutathione depletion-induced oxidative stress in cortical neurons | Protective | [1][2] |

| 3-nitropropionic acid (3-NP)-induced striatal degeneration in mice (Huntington's disease model) | Prevents neurodegeneration and improves behavioral outcome | [1][4][10] |

Table 2: Neuroprotective Effects of GW5074 in Various Models

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the neuroprotective effects of GW5074.

Cell Culture and Induction of Apoptosis

-

Cell Type: Cerebellar granule neurons are a commonly used primary cell culture model.

-

Apoptosis Induction: Neuronal apoptosis is typically induced by switching the culture medium from a high potassium (HK) concentration to a low potassium (LK) concentration.[1][2]

Kinase Assays

-

Purpose: To determine the in vitro inhibitory activity of GW5074 against various kinases.

-

Methodology: Purified kinases (e.g., c-Raf, JNKs, MEKs) are incubated with a peptide substrate and [γ-³³P-ATP] in the presence or absence of GW5074. Kinase activity is quantified by measuring the incorporation of ³³P into the substrate using scintillation counting.[9][11]

Western Blotting

-

Purpose: To assess the phosphorylation state and expression levels of key signaling proteins.

-

Methodology: Neuronal cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of proteins such as c-Raf, B-Raf, ERK, and Akt.

Gene Expression Analysis

-

Purpose: To identify genes whose expression is modulated by GW5074.

-

Methodology: GeneChip microarray analysis can be employed to compare the gene expression profiles of neurons treated with and without GW5074 in an apoptosis-inducing condition.[6]

siRNA-Mediated Gene Silencing

-

Purpose: To confirm the functional role of specific genes (e.g., ATF-3) in GW5074-mediated neuroprotection.

-

Methodology: Small interfering RNA (siRNA) molecules targeting the mRNA of the gene of interest are introduced into neurons to knockdown its expression. The effect on apoptosis and GW5074's neuroprotective efficacy is then assessed.[6][7]

In Vivo Models of Neurodegeneration

-